![molecular formula C18H17NO3 B2580290 N-[[4-(2-Methoxyphenoxy)phenyl]methyl]but-2-ynamide CAS No. 2411288-11-2](/img/structure/B2580290.png)
N-[[4-(2-Methoxyphenoxy)phenyl]methyl]but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[4-(2-Methoxyphenoxy)phenyl]methyl]but-2-ynamide, also known as MMB-FUBINACA, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential use in research applications. This compound is a derivative of the indazole family of cannabinoids and has been shown to have a high affinity for the CB1 and CB2 receptors in the brain.
Mécanisme D'action
The mechanism of action of N-[[4-(2-Methoxyphenoxy)phenyl]methyl]but-2-ynamide involves the activation of the CB1 and CB2 receptors in the brain. This leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior. Additionally, N-[[4-(2-Methoxyphenoxy)phenyl]methyl]but-2-ynamide has been shown to have an effect on the endocannabinoid system, which plays a role in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
Studies have shown that N-[[4-(2-Methoxyphenoxy)phenyl]methyl]but-2-ynamide can produce a range of biochemical and physiological effects. These include analgesia, sedation, hypothermia, and decreased locomotor activity. Additionally, N-[[4-(2-Methoxyphenoxy)phenyl]methyl]but-2-ynamide has been shown to have an effect on the cardiovascular system, with some studies suggesting that it may cause vasoconstriction and increased blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[[4-(2-Methoxyphenoxy)phenyl]methyl]but-2-ynamide in lab experiments is its high affinity for the CB1 and CB2 receptors, which makes it a useful tool for investigating the role of these receptors in the brain and body. Additionally, N-[[4-(2-Methoxyphenoxy)phenyl]methyl]but-2-ynamide is a synthetic compound, which means that it can be easily synthesized and standardized for use in experiments.
One limitation of using N-[[4-(2-Methoxyphenoxy)phenyl]methyl]but-2-ynamide in lab experiments is its potential for toxicity. Studies have shown that this compound can produce a range of adverse effects, including seizures and respiratory depression. Additionally, the long-term effects of N-[[4-(2-Methoxyphenoxy)phenyl]methyl]but-2-ynamide on the brain and body are not well understood, which makes it difficult to determine its safety for use in humans.
Orientations Futures
There are several future directions for research on N-[[4-(2-Methoxyphenoxy)phenyl]methyl]but-2-ynamide. One area of interest is the development of new synthetic cannabinoids that have a higher affinity for the CB1 and CB2 receptors. Additionally, studies are needed to investigate the long-term effects of N-[[4-(2-Methoxyphenoxy)phenyl]methyl]but-2-ynamide on the brain and body, as well as its potential for addiction and abuse. Finally, research is needed to develop new treatments for synthetic cannabinoid toxicity, which can be life-threatening in some cases.
Méthodes De Synthèse
The synthesis of N-[[4-(2-Methoxyphenoxy)phenyl]methyl]but-2-ynamide involves the reaction of 4-cyanobut-2-yn-1-ol with 4-(2-methoxyphenoxy)benzyl chloride in the presence of a base such as potassium carbonate. The resulting product is then subjected to a reaction with indazole-3-carboxaldehyde to form the final compound.
Applications De Recherche Scientifique
N-[[4-(2-Methoxyphenoxy)phenyl]methyl]but-2-ynamide has been used in scientific research to investigate the effects of synthetic cannabinoids on the brain and body. Studies have shown that this compound can produce a range of effects including analgesia, sedation, and hypothermia. Additionally, N-[[4-(2-Methoxyphenoxy)phenyl]methyl]but-2-ynamide has been shown to have a high affinity for the CB1 and CB2 receptors, which are involved in the regulation of pain, appetite, and mood.
Propriétés
IUPAC Name |
N-[[4-(2-methoxyphenoxy)phenyl]methyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-3-6-18(20)19-13-14-9-11-15(12-10-14)22-17-8-5-4-7-16(17)21-2/h4-5,7-12H,13H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHVMDIKSRWLOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=CC=C(C=C1)OC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(2-Methoxyphenoxy)phenyl]methyl]but-2-ynamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

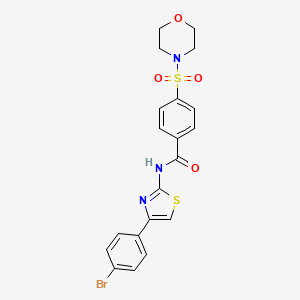
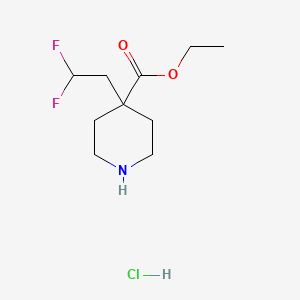
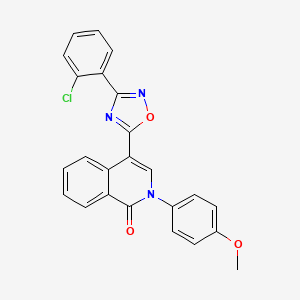
![7-(1,3-Benzodioxol-5-yl)-2-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2580212.png)
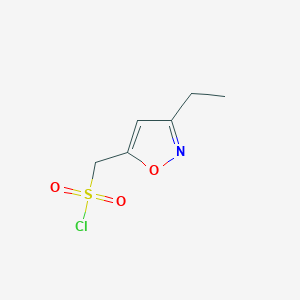
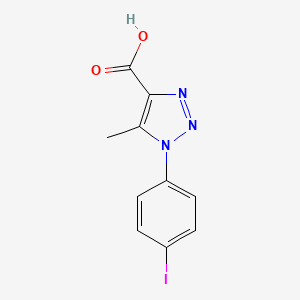
![N-[(oxolan-3-yl)methyl]pyrazine-2-carboxamide](/img/structure/B2580219.png)
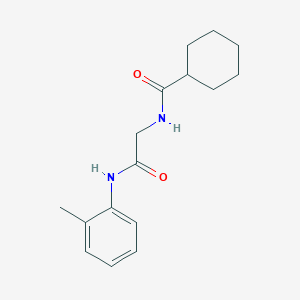
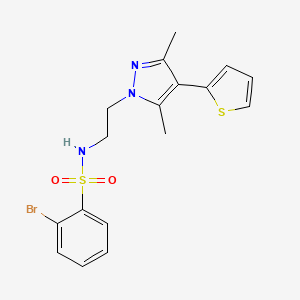
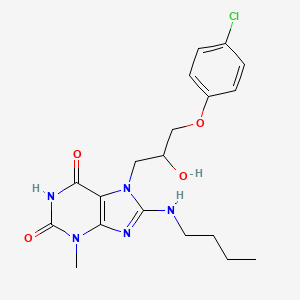
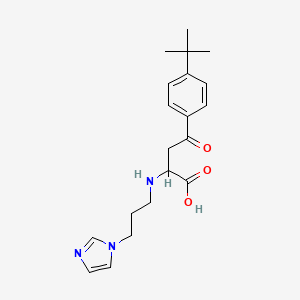
![4-[[(Z)-2-Cyano-3-thiophen-2-ylprop-2-enoyl]amino]benzoic acid](/img/structure/B2580227.png)
![N-(2,4-dimethoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2580229.png)
![methyl (3aS,7aS)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate](/img/structure/B2580230.png)